Ethyl 2-chloro-4-[(4-methylthiophen-2-yl)amino]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-chloro-4-[(4-methylthiophen-2-yl)amino]pyrimidine-5-carboxylate is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group, an ethyl ester, and an amino group attached to a methylthiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-4-[(4-methylthiophen-2-yl)amino]pyrimidine-5-carboxylate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like phosphorus oxychloride (POCl3) under reflux conditions.
Attachment of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using amines.
Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-[(4-methylthiophen-2-yl)amino]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylthiophene moiety can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiols.
Hydrolysis Products: Carboxylic acids.
Scientific Research Applications
Ethyl 2-chloro-4-[(4-methylthiophen-2-yl)amino]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Biological Studies: Used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-4-[(4-methylthiophen-2-yl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and amino groups allow it to form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer or antiviral agent.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Similar structure but with a methylthio group instead of the amino group.
2,4-Disubstituted Thiazoles: Share similar heterocyclic features and biological activities.
Triazole-Pyrimidine Hybrids: Similar in terms of having a pyrimidine core with additional heterocyclic rings.
Uniqueness
Ethyl 2-chloro-4-[(4-methylthiophen-2-yl)amino]pyrimidine-5-carboxylate is unique due to the presence of the methylthiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other similar compounds.
Properties
Molecular Formula |
C12H12ClN3O2S |
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Molecular Weight |
297.76 g/mol |
IUPAC Name |
ethyl 2-chloro-4-[(4-methylthiophen-2-yl)amino]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H12ClN3O2S/c1-3-18-11(17)8-5-14-12(13)16-10(8)15-9-4-7(2)6-19-9/h4-6H,3H2,1-2H3,(H,14,15,16) |
InChI Key |
OFVZQBQVFCXUHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=CC(=CS2)C)Cl |
Origin of Product |
United States |
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